5-HT3 Receptor Antagonist Potency: FK1052 vs. Ondansetron & Granisetron (pA2 Values)
FK1052, a 7-substituted-10-methyl pyrido[1,2-a]indol-6(7H)-one derivative of the target scaffold, was compared against the clinical 5-HT3 antagonists ondansetron and granisetron in guinea pig isolated ileum contraction assays. FK1052 exhibited a pA2 value of 8.36 at the 5-HT3 receptor, representing approximately 40-fold greater potency than ondansetron (pA2 = 6.79) and 3-fold greater than granisetron (pA2 = 7.86) [1][2]. This differentiation arises from the fused pyrido[1,2-a]indole geometry, which optimally positions the imidazolylmethyl and methyl substituents for receptor interactions not achievable with carbazolone-based antagonists [3].
| Evidence Dimension | Functional 5-HT3 receptor antagonism (pA2) |
|---|---|
| Target Compound Data | FK1052 pA2 = 8.36 |
| Comparator Or Baseline | Ondansetron pA2 = 6.79; Granisetron pA2 = 7.86 |
| Quantified Difference | 40× more potent than ondansetron; 3× more potent than granisetron |
| Conditions | Guinea pig isolated ileum; inhibition of 2-methyl-5-HT (5-HT3 agonist)-induced contraction |
Why This Matters
For procurement decisions in serotonergic research, derivatives of this scaffold provide substantially higher 5-HT3 potency than the industry reference standards, enabling lower dosing requirements and potentially reduced off-target effects in in vivo models.
- [1] Nagakura, Y., et al. (1993). Pharmacological characterization of FK1052, a dihydropyridoindole derivative, as a new serotonin 3 and 4 dual receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 265(2), 752–758. View Source
- [2] Elsevier Pure Repository. Pharmacological characterization of FK1052. Record summarizing pA2 values and bioavailability data. University of Toyama. View Source
- [3] Kato, M., et al. (1995). New 5-HT3 (Serotonin-3) Receptor Antagonists. III. Synthesis of Carbon 14-Labeled FK 1052. Chemical and Pharmaceutical Bulletin, 43(8), 1346–1350. DOI: 10.1248/cpb.43.1346 View Source
